3-cyclopentyl-N-(2-ethylphenyl)propanamide
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Overview
Description
3-Cyclopentyl-N-(2-ethylphenyl)propanamide is an organic compound with the molecular formula C₁₆H₂₃NO It is characterized by the presence of a cyclopentyl group attached to the nitrogen atom of a propanamide backbone, with an ethyl-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopentyl-N-(2-ethylphenyl)propanamide typically involves the following steps:
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Formation of the Amide Bond: : The initial step involves the reaction of 3-cyclopentylpropanoic acid with 2-ethylphenylamine. This reaction is usually facilitated by a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
3-cyclopentylpropanoic acid+2-ethylphenylamineDCC, DMAPthis compound
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Purification: : The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve more scalable and cost-effective methods. These could include the use of automated reactors and continuous flow systems to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopentyl-N-(2-ethylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO₃) or bromine (Br₂).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether.
Substitution: HNO₃ in sulfuric acid for nitration; Br₂ in acetic acid for bromination.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
3-Cyclopentyl-N-(2-ethylphenyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-cyclopentyl-N-(2-ethylphenyl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, depending on the compound’s structure and functional groups. The exact pathways and molecular interactions are subject to ongoing research and may vary based on the specific application.
Comparison with Similar Compounds
Similar Compounds
3-Cyclopentyl-N-phenylpropanamide: Lacks the ethyl group on the phenyl ring, which may affect its reactivity and biological activity.
3-Cyclopentyl-N-(2-methylphenyl)propanamide: Contains a methyl group instead of an ethyl group, leading to differences in steric and electronic properties.
3-Cyclopentyl-N-(2-chlorophenyl)propanamide: The presence of a chlorine atom introduces different reactivity patterns and potential biological effects.
Uniqueness
3-Cyclopentyl-N-(2-ethylphenyl)propanamide is unique due to the specific combination of its cyclopentyl, ethyl-substituted phenyl, and propanamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-cyclopentyl-N-(2-ethylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-2-14-9-5-6-10-15(14)17-16(18)12-11-13-7-3-4-8-13/h5-6,9-10,13H,2-4,7-8,11-12H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGZDGEMHXDKOTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CCC2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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